molecular formula C8H8F3NO B13967856 2-methoxy-N-(trifluoromethyl)aniline

2-methoxy-N-(trifluoromethyl)aniline

Cat. No.: B13967856
M. Wt: 191.15 g/mol
InChI Key: SRVJGCIJJFUGBH-UHFFFAOYSA-N
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Description

C8H8F3NO . It is a member of the trifluoromethylbenzenes and is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to an aniline ring. This compound is used in various chemical syntheses and has applications in different scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(trifluoromethyl)aniline typically involves the nitration of 4-methoxy-3-nitrobenzotrifluoride followed by reduction to yield the desired aniline derivative . The reaction conditions for these steps include:

    Nitration: Using nitric acid and sulfuric acid as reagents.

    Reduction: Employing reducing agents such as iron powder or catalytic hydrogenation.

Industrial Production Methods

Industrial production methods for 2-Methoxy-5-(trifluoromethyl)aniline may involve large-scale nitration and reduction processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methoxy-5-(trifluoromethyl)aniline is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in enzymes or receptors. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-5-(trifluoromethyl)aniline is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C8H8F3NO

Molecular Weight

191.15 g/mol

IUPAC Name

2-methoxy-N-(trifluoromethyl)aniline

InChI

InChI=1S/C8H8F3NO/c1-13-7-5-3-2-4-6(7)12-8(9,10)11/h2-5,12H,1H3

InChI Key

SRVJGCIJJFUGBH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(F)(F)F

Origin of Product

United States

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